molecular formula C20H32N2O4S B7034926 N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide

Cat. No.: B7034926
M. Wt: 396.5 g/mol
InChI Key: GPIQVLAXGAKDON-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonamide group, and several functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-5-10-20(24)11-13-21(14-12-20)19(23)18-15-17(9-8-16(18)4)27(25,26)22(6-2)7-3/h8-9,15,24H,5-7,10-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIQVLAXGAKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the hydroxy and propyl groups. Common reagents used in these reactions include diethylamine, piperidine, and various sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(4-hydroxy-4-methylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide
  • N,N-diethyl-3-(4-hydroxy-4-ethylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide

Uniqueness

N,N-diethyl-3-(4-hydroxy-4-propylpiperidine-1-carbonyl)-4-methylbenzenesulfonamide is unique due to the presence of the propyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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